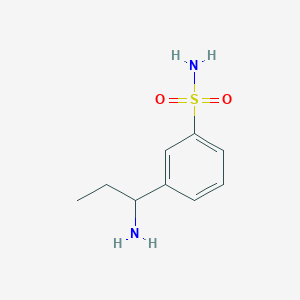

3-(1-Aminopropyl)benzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(1-aminopropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-9(10)7-4-3-5-8(6-7)14(11,12)13/h3-6,9H,2,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGRUFDWMAJGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679063 | |

| Record name | 3-(1-Aminopropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889936-99-6 | |

| Record name | 3-(1-Aminopropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-(1-Aminopropyl)benzene-1-sulfonamide, also known as 3-(1-aminopropyl)benzenesulfonamide hydrochloride, is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an aminopropyl group and a sulfonamide moiety. Its IUPAC name is 3-(1-aminopropyl)benzenesulfonamide hydrochloride, and it possesses the following chemical characteristics:

- Molecular Formula : C10H14N2O2S

- Molecular Weight : 226.30 g/mol

- InChI Key : IRGRUFDWMAJGTI-UHFFFAOYSA-N

The synthesis typically involves the reaction between amines and benzene sulfonyl chloride in an aqueous basic medium, optimized for yield and purity under environmentally friendly conditions.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of bacterial enzymes, particularly dihydropteroate synthase. This enzyme is crucial for folate synthesis in bacteria, catalyzing the condensation of para-aminobenzoic acid with pteridine derivatives. By inhibiting this enzyme, sulfonamides disrupt folate synthesis, leading to impaired bacterial growth and replication.

Antibacterial Properties

This compound exhibits notable antibacterial activity against various strains of bacteria. The effectiveness varies based on structural modifications and substituents. For instance, studies have shown that sulfonamides can inhibit growth in clinically relevant strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating their potency .

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 40 | Moderate |

| Escherichia coli | 20 | High |

| Bacillus subtilis | 50 | Moderate |

Anti-inflammatory Activity

Research indicates that derivatives of benzenesulfonamides, including this compound, may also exhibit anti-inflammatory properties. They have been studied for their potential to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation pathways. In vitro studies have shown that certain analogs can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in response to inflammatory stimuli .

Case Studies

- Inhibition of Dihydropteroate Synthase : A study demonstrated that this compound effectively inhibited dihydropteroate synthase in E. coli, leading to reduced folate levels and bacterial cell death.

- Cardiovascular Effects : Another research focused on the cardiovascular implications of sulfonamides found that certain derivatives could act as endothelin receptor antagonists, potentially mitigating conditions like pulmonary hypertension .

- NLRP3 Inflammasome Inhibition : A recent investigation identified that benzenesulfonamide analogs could inhibit the NLRP3 inflammasome pathway, suggesting a role in treating inflammatory diseases by blocking IL-1β release from macrophages .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-(1-Aminopropyl)benzene-1-sulfonamide exhibits notable antibacterial properties, functioning primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism disrupts bacterial metabolism, leading to cell death. Its effectiveness may vary based on structural modifications and specific bacterial strains.

Antibacterial Activity

Research indicates that sulfonamides, including this compound, are effective against a range of bacterial infections. The structure-activity relationship (SAR) studies have shown that modifications in the aminopropyl group can enhance potency against specific pathogens .

Case Study: Enhanced Efficacy

A study demonstrated that the incorporation of various substituents in the sulfonamide moiety can lead to improved binding affinities to target enzymes, thus enhancing antibacterial efficacy. For instance, derivatives of this compound were tested for their ability to inhibit carbonic anhydrase (CA), revealing that certain modifications significantly increased their inhibitory effects compared to unmodified compounds .

Biochemical Research

In biochemical research, this compound serves as a valuable probe for studying molecular interactions and enzyme activity. Its ability to form stable complexes with various biomolecules makes it suitable for use in affinity chromatography and other analytical techniques.

Affinity Probes

The compound has been utilized in the development of affinity probes for target identification in proteomics. Studies have shown that sulfonamide derivatives can be modified to include fluorescent labels or biotin tags, allowing researchers to track interactions within biological systems .

Material Science Applications

In material science, this compound is explored for its potential in synthesizing novel materials with unique properties. Its chemical structure allows it to act as a building block for creating polymers or other complex molecules.

Synthesis of New Compounds

The compound has been employed in organic synthesis as a precursor for generating more complex sulfonamide derivatives. These derivatives can exhibit varied properties and applications depending on their specific structures .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of benzenesulfonamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of 3-(1-Aminopropyl)benzene-1-sulfonamide and structurally related compounds:

Pharmacological Activity

- COX-2 Inhibition: Compound 1c (47.1% inhibition at 20 μM) outperforms older analogs like 2-(4-nitrophenyl)-3-(tolyl)-4(3H)-quinazolinone (27.72% at 22 μM) but is less potent than celecoxib (80.1% at 1 μM). The para-methoxy group on the phenyl ring enhances COX-2 selectivity, suggesting that electron-donating substituents improve activity .

- Solubility Limitations : Many benzenesulfonamide derivatives, including those in the provided studies, exhibit poor aqueous solubility at concentrations >50 μM, which may limit in vivo efficacy .

Physicochemical Properties

- Molecular Weight and Solubility: this compound (MW: ~228.3 g/mol, inferred from analogs) likely has moderate solubility due to its primary amine and sulfonamide groups. Bulkier analogs (e.g., 1c, MW: ~435 g/mol) face solubility challenges, necessitating formulation optimization .

Vorbereitungsmethoden

Sulfonamide Formation via Sulfonylation of Aminopropylbenzene Derivatives

One classical approach to prepare 3-(1-Aminopropyl)benzene-1-sulfonamide involves the sulfonylation of an aminopropyl-substituted benzene intermediate. This typically uses chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group onto the aromatic ring, followed by reaction with ammonia or ammonium hydroxide to form the sulfonamide.

-

- Chlorosulfonation: 3-(1-Aminopropyl)benzene is treated with chlorosulfonic acid or sulfuryl chloride under controlled temperature to yield 3-(1-aminopropyl)benzene-1-sulfonyl chloride.

- Amination: The sulfonyl chloride intermediate is reacted with aqueous ammonia or ammonium hydroxide to afford the sulfonamide.

-

- Temperature control is critical to avoid overreaction or degradation.

- Use of solvents such as chloroform, dichloroethane, or acetone may facilitate the reaction.

- Stirring and reflux conditions are often applied to ensure complete conversion.

-

- Straightforward and widely used in industrial settings.

- Scalable for bulk synthesis.

-

- Use of corrosive reagents like chlorosulfonic acid.

- Requires careful handling of sulfonyl chloride intermediates.

This method is supported by patent CN105237446A, which describes synthetic procedures involving chlorosulfonic acid and ammonium hydroxide for related sulfonamide compounds.

Metal-Catalyzed and Metal-Free Radical Sulfonamide Synthesis

Recent advances have introduced metal-catalyzed and metal-free radical methods for sulfonamide preparation, which can be adapted for this compound synthesis.

Copper-Catalyzed Three-Component Reaction:

- Reactants: Arylboronic acids, nitroarenes, and potassium pyrosulfite.

- Mechanism: Formation of arylsulfinates as intermediates, which react with nitroarenes under copper catalysis to yield sulfonamides.

- Solvent: Deep eutectic solvents (DES) as green reaction media.

- Benefits: High atom economy, environmentally friendly, and avoids harsh reagents.

Metal-Free Three-Component Reaction:

- Reactants: Arenediazonium tetrafluoroborates, sodium pyrosulfite, and sodium azide.

- Mechanism: Generation of aryl and sulfonyl radicals via single electron transfer, followed by coupling and hydrolysis to form sulfonamides.

- Challenges: Use of hazardous sodium azide requires caution.

These methods provide alternative synthetic routes that avoid traditional sulfonyl chlorides and improve sustainability. They have been demonstrated for various sulfonamide drugs and could be adapted for the target compound.

The introduction of the 1-aminopropyl group onto the benzene ring can be achieved using organometallic synthetic routes, particularly involving lithiation and subsequent nucleophilic substitution.

Lithiation and Salt Metathesis:

- Preparation of reactive anions (e.g., phenyl germanium anions) by treatment with t-butyllithium.

- Reaction with chloropropyl imines to form 3-iminopropyl intermediates.

- Deprotection and neutralization yield the 3-aminopropyl-substituted aromatic compounds.

-

- Mild reaction conditions compared to sealed-tube methods.

- Avoids toxic reagents like allylamine.

- Enables bifunctional compounds with reactive Ge-H and NH2 groups for further derivatization.

While this approach is more specialized and reported in the context of organogermanium chemistry, the methodology illustrates the versatility of amine side-chain introduction on aromatic systems, which can be adapted for sulfonamide synthesis.

Summary Table of Preparation Methods

Detailed Research Findings and Mechanistic Insights

Radical Sulfonamide Synthesis: The generation of sulfonyl radicals from sodium pyrosulfite and arenediazonium salts proceeds via single electron transfer, forming reactive intermediates that couple with imine radicals to yield sulfonamides after hydrolysis. This mechanism allows for metal-free synthesis under mild conditions, although the use of sodium azide poses safety challenges.

Copper-Catalyzed Method: The use of copper salts catalyzes the coupling of arylboronic acids and nitroarenes mediated by potassium pyrosulfite, with arylsulfinates as key intermediates. The process benefits from deep eutectic solvents, which improve sustainability and facilitate catalyst recovery.

Organometallic Route: The lithiation of triphenylgermanium derivatives followed by reaction with chloropropyl imines forms protected iminopropyl intermediates. Subsequent deprotection yields the free amine, enabling precise introduction of the aminopropyl group on the aromatic ring. This approach avoids toxic amines and harsh conditions typical in older methods.

Industrial Patent Method: The patent CN105237446A outlines a synthetic process involving sulfonylation of aminobenzene derivatives followed by amination, emphasizing reaction control, purification steps such as filtration and drying, and the use of ammonium hydroxide for sulfonamide formation.

Q & A

Basic: What are the optimal synthetic routes for 3-(1-Aminopropyl)benzene-1-sulfonamide, and how can reaction parameters be systematically optimized?

Methodological Answer:

Synthesis typically involves sulfonylation of a benzene derivative followed by functionalization of the amine-propyl group. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates and enhance reactivity .

- Temperature control : Maintain temperatures between 0–25°C during sulfonylation to prevent side reactions like over-sulfonation .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using NMR and mass spectrometry .

Basic: Which analytical techniques are critical for characterizing this compound, and how should they be combined?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Use H and C NMR to confirm the sulfonamide group (δ 7.5–8.0 ppm for aromatic protons) and propylamine chain (δ 1.2–2.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 243.09) .

- Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm and 1150 cm) .

- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Advanced: How can researchers resolve contradictions in bioactivity data for sulfonamide derivatives like this compound?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use cell lines with consistent passage numbers and validate via positive controls (e.g., known kinase inhibitors for enzyme studies) .

- Impurity profiling : Quantify by-products (e.g., unreacted intermediates) using HPLC with diode-array detection (DAD) and adjust synthetic protocols to minimize them .

- Dose-response curves : Perform triplicate experiments across a 10-point concentration range to ensure reproducibility .

Advanced: What computational strategies are effective for predicting the molecular interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Validate with experimental IC values .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR modeling : Corrogate substituent effects (e.g., amine chain length) with bioactivity using descriptors like logP and polar surface area .

Advanced: How can stability studies be designed to evaluate this compound under varying environmental conditions?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC and identify by-products using LC-MS .

- pH stability : Incubate in buffers (pH 1–13) for 24–72 hours. Sulfonamides typically degrade in strongly acidic/basic conditions via hydrolysis .

- Solid-state stability : Store samples in amber vials at 4°C, 25°C, and 40°C for 6–12 months. Use XRPD to detect crystallinity changes .

Advanced: What methodologies are recommended for assessing the pharmacological potential of this compound in disease models?

Methodological Answer:

- Kinase inhibition assays : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays .

- In vivo pharmacokinetics : Administer 10 mg/kg intravenously in rodents; collect plasma for LC-MS/MS analysis of half-life and bioavailability .

- Toxicity profiling : Use zebrafish embryos for acute toxicity (LC) and HEK293 cells for cytotoxicity (MTT assay) .

Advanced: How can researchers address discrepancies between computational predictions and experimental results for sulfonamide derivatives?

Methodological Answer:

- Re-optimize force fields : Adjust parameters in docking software to better reflect sulfonamide-protein hydrogen bonding .

- Synchrotron crystallography : Resolve X-ray structures of ligand-target complexes to validate docking poses .

- Meta-analysis : Compare data across multiple studies (e.g., ChEMBL, PubChem BioAssay) to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.